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molecular formula C15H24N2O2 B8383167 4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-ol

4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-ol

Cat. No. B8383167
M. Wt: 264.36 g/mol
InChI Key: ADENNHTWTABVRY-UHFFFAOYSA-N
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Patent
US08247420B2

Procedure details

4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-ol (21c) (Scheme 4) was synthesized from 17c according to the protocol described for 21a (Example 31). Colorless oil, 0.8 g (93%). 1H NMR (400 MHz, CDCl3): δ 1.59-1.66 (m, 4H); 2.41-2.43 (m, 2H); 2.68 (broad s, 4H); 3.08 (broad s, 4H); 3.54-3.55 (m, 2H); 3.81 (s, 3H); 5.76 (broad s, 1H); 6.79-6.97 (m, 4H). MS (ESI): m/z=265.40 (M+H+).
Name
17c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][CH2:17][C:18](OCC)=[O:19])[CH2:11][CH2:10]1.COC1C=CC=CC=1N1CCN(CCCO)CC1>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:10][CH2:11][N:12]([CH2:15][CH2:16][CH2:17][CH2:18][OH:19])[CH2:13][CH2:14]1

Inputs

Step One
Name
17c
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCCC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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